molecular formula C15H29N3O4 B1532320 Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate CAS No. 1256815-07-2

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Cat. No.: B1532320
CAS No.: 1256815-07-2
M. Wt: 315.41 g/mol
InChI Key: XJELTUFOFGNOTB-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chemical compound with the CAS Number: 1256815-07-2. It has a molecular weight of 315.41 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Properties

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is utilized in the synthesis of complex organic compounds. For instance, a preparation method involving aminoalkylation by Mannich reaction followed by oxidation was developed for synthesizing derivatives like 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] (Sayapin et al., 2016).

Structural Characterization and Analysis

The compound has been a subject of structural characterization and analysis using methods like X-ray diffraction, FT-IR, and NMR spectroscopy. Studies have detailed the molecular structure, crystal packing, and intermolecular interactions of various derivatives, contributing to the understanding of their physical and chemical properties (Kulkarni et al., 2016).

Biological Evaluation

Certain derivatives of this compound have been evaluated for their biological activities, such as antibacterial and antifungal properties. These studies provide insights into the potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).

Crystal Structure and Molecular Analysis

Research on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a related compound, helps in understanding the bond lengths, angles, and molecular configuration, which are crucial for developing new pharmaceuticals and materials (Mamat et al., 2012).

Application in Material Science

The compound and its derivatives have applications in material science, especially in the design and synthesis of polymers and self-assembling materials. This includes the development of pH-sensitive polymers for drug delivery and the design of supramolecular materials based on hydrogen-bonding interactions (Kim et al., 2005; Yang et al., 2009)(https://consensus.app/papers/selfassembly-constructed-perylene-bisimide-derivatives-yang/ff66bebd7b485b478bf90f2d208240c3/?utm_source=chatgpt).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

ditert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJELTUFOFGNOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130377
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256815-07-2
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256815-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
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